molecular formula C16H11N3O2 B1322369 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione CAS No. 364050-21-5

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione

Cat. No. B1322369
M. Wt: 277.28 g/mol
InChI Key: HGTPPHZSQCBWIH-UHFFFAOYSA-N
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Description

The compound 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione is a chemical entity that has been studied for its potential as a kinase inhibitor, specifically targeting the transforming growth factor-β type 1 receptor kinase (ALK5). This receptor is implicated in various cellular processes, and its inhibition could have therapeutic applications in diseases where TGF-β signaling is dysregulated.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles was synthesized using a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, followed by a Pd-catalyzed direct arylation to introduce the quinoxaline moiety . Another related series, 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles, was synthesized and evaluated for ALK5 inhibitory activity, demonstrating the potential for structural variation in this class of compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione has been explored through computational methods. Density Functional Theory (DFT) calculations have been used to study tautomeric preferences in a related compound, 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione, revealing insights into the stability of different tautomeric forms and the spontaneous proton transfer processes that may occur .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential for further chemical modifications. The Cu(I)-catalyzed azide-alkyne cycloaddition and Pd-catalyzed direct arylation are key reactions that allow for the construction of the triazole and pyrazole cores, respectively, which are central to the inhibitory activity of these molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione are not detailed in the provided papers, the properties of structurally related compounds have been studied. For example, the inhibitory activity of these compounds against ALK5 has been quantified, with IC(50) values reported, indicating their potency as kinase inhibitors. The selectivity of these compounds for ALK5 over other kinases, such as p38α MAP kinase, has also been evaluated, which is important for their potential therapeutic use .

Scientific Research Applications

Decarbonylation Studies

Percino et al. (2007) studied the decarbonylation of α-diketones, including 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione. They found that the molecular ion fragmentation of these compounds yielded unexpected composite ion peaks, which were analyzed through mass spectrometry. This research provides insights into the molecular structure and fragmentation patterns of these diketones, which could have implications in various chemical synthesis processes (Percino et al., 2007).

Crystal Structure Analysis

In another study by Percino et al. (2007), they synthesized a co-crystal of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione. The crystal structure was determined using X-ray diffraction, revealing the molecular and crystal structure of these compounds. This research aids in understanding the crystalline properties of such compounds, which is crucial in material science and pharmaceutical applications (Percino et al., 2007).

Biological Evaluation as Kinase Inhibitors

Li et al. (2013) conducted a study on a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles, synthesized for their inhibitory activity on ALK5 kinase. One of the compounds showed significant inhibitory activity, suggesting potential therapeutic applications in diseases where ALK5 plays a role (Li et al., 2013).

Ferroelectric Properties

Chen et al. (2010) explored a chiral quinoxaline derivative, analyzing its ferroelectric properties. The compound exhibited blue emission bands and ferroelectric behavior, which could have applications in materials science, particularly in the development of ferroelectric materials (Chen et al., 2010).

Application in Catalysis

Sun et al. (2007) synthesized iron and cobalt dichloride complexes bearing 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These complexes showed good catalytic activities for ethylene reactivity, suggesting their potential use in industrial catalysis processes (Sun et al., 2007).

Corrosion Inhibition

Janati et al. (2019) investigated the corrosion inhibition effect of a quinoxaline derivative on mild steel in a hydrochloric acid environment. The study found that the compound acted as a mixed-type inhibitor and was effective in protecting steelagainst corrosion, demonstrating its potential application in material preservation and industrial maintenance (Janati et al., 2019).

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-3-2-4-13(19-10)16(21)15(20)11-5-6-12-14(9-11)18-8-7-17-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTPPHZSQCBWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625421
Record name 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione

CAS RN

364050-21-5
Record name 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 6-(2-[6-methylpyridin-2-yl]-acetyl)quinoxaline (1.65 g, 6.3 mmole) in dry DMSO (50 ml) was heated to 70-80° C. (forming a yellow solution) and treated dropwise with aq. HBr (48%, 6 ml). After 2 h the solution was cooled, poured over ice-water and brought to pH 10 with K2CO3. Extraction with EtOAc (3×), drying over Na2SO4, filtration and concentration to dryness in vacuo gave the title compound as a crimson oil (1.5 g, 86%). m/z [ESMS]: 278 [M+H]+.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DK Kim, SH Jung, HS Lee, PM Dewang - European journal of medicinal …, 2009 - Elsevier
A series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles (15a–l) have been synthesized and evaluated for their ALK5 inhibitory activity in cell-…
Number of citations: 28 www.sciencedirect.com

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